5-Amino-N-methyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, characterized by its unique structural features and potential biological activities. This compound is recognized for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be synthesized through various methods, with research indicating its formation from reactions involving hydrazines and carbonyl compounds. Its derivatives are often explored for their pharmacological properties, including anti-inflammatory and analgesic effects.
5-Amino-N-methyl-1H-pyrazole-4-carboxamide is classified as a pyrazole derivative, which falls under the category of heterocyclic compounds. These compounds are known for their diverse biological activities and are frequently studied in drug design.
The synthesis of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of hydrazine derivatives with carbonyl compounds such as aldehydes or ketones. One effective method includes the use of mechanochemical synthesis, which employs solid-state reactions facilitated by mechanical energy.
A common procedure involves mixing hydrazine with a suitable carbonyl compound in the presence of a catalyst. For instance, using tannic acid-functionalized silica-coated iron oxide nanoparticles can enhance yield and reaction efficiency. The process often utilizes ball milling techniques to ensure thorough mixing and reaction at room temperature, leading to high yields in shorter reaction times .
The molecular structure of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide features a pyrazole ring with an amino group at the 5-position and a carboxamide group at the 4-position. The chemical formula is .
Key structural data include:
5-Amino-N-methyl-1H-pyrazole-4-carboxamide can participate in various chemical reactions, including:
These reactions can be facilitated by using appropriate solvents and catalysts to enhance yields and selectivity. For example, using triethylamine as a base in acylation reactions can improve the reaction rate and product purity .
The mechanism of action for 5-Amino-N-methyl-1H-pyrazole-4-carboxamide primarily involves its interaction with specific biological targets such as enzymes or receptors. It may act as an inhibitor or modulator within various metabolic pathways.
Research indicates that derivatives of this compound exhibit significant activity against cyclooxygenase enzymes, which play a crucial role in inflammatory processes. This suggests potential applications in treating conditions like arthritis or other inflammatory diseases .
Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structure and purity .
5-Amino-N-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Its diverse applications highlight its significance in both academic research and pharmaceutical industries, making it a valuable compound for further exploration .
5-Amino-N-methyl-1H-pyrazole-4-carboxamide (chemical formula: C5H8N4O) is a nitrogen-rich heterocyclic scaffold characterized by a pyrazole core substituted with amino and N-methylcarboxamide functional groups. This configuration generates a planar, polar structure (TPSA: 86.93 Ų) with moderate lipophilicity (Consensus Log P: -0.64), facilitating target engagement in hydrophilic kinase domains [6] [9]. Its structural versatility allows diverse derivatization at N1, C3, and the carboxamide group, enabling rational drug design. The compound's physicochemical profile—including high gastrointestinal absorption and low cytochrome P450 inhibition potential—makes it a privileged scaffold in oncology targeting, particularly for kinase inhibition [6] [9]. Key molecular descriptors are summarized below:
Table 1: Molecular Characteristics of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide
Property | Value | Source |
---|---|---|
Molecular Weight | 140.15 g/mol | [3] [6] |
CAS Registry Number (1H) | 77937-05-4 | [5] |
CAS Registry Number (1-Me) | 18213-75-7 | [3] [4] |
SMILES | O=C(C1=C(N)NN=C1)NC | [5] |
InChIKey | JGSQVTVXGXOSCH-UHFFFAOYSA-N | [3] [7] |
Hydrogen Bond Donors | 2 | [6] |
Hydrogen Bond Acceptors | 4 | [6] |
The scaffold emerged prominently in medicinal chemistry through structure-activity relationship (SAR) studies of protein tyrosine phosphatase 1B (PTP1B) inhibitors. Early research exploited its hydrogen-bonding capability to mimic phosphotyrosine interactions, though cellular permeability limitations hindered progression [10]. A transformative application arose in kinase inhibitor design, where its planar configuration facilitated adenosine triphosphate (ATP)-competitive binding. Deng et al. (2024) demonstrated its critical role in addressing fibroblast growth factor receptor (FGFR) gatekeeper mutations—a major resistance mechanism in cancers like cholangiocarcinoma and gastric carcinoma [2] [8]. The scaffold’s synthetic tractability enabled rapid generation of derivatives targeting conserved cysteine residues (e.g., Cys488 in FGFR1) via acrylamide warheads, establishing it as a covalent inhibitor platform [8]. Its "privileged" status stems from:
The scaffold’s significance in covalent drug design hinges on three structural features:
Deng et al. leveraged these attributes to develop compound 10h, a derivative bearing a C4-linked acrylamide tail. It exhibited nanomolar inhibition against FGFR1–3 and the gatekeeper mutant FGFR2 V564F (IC50 = 46–99 nM). X-ray crystallography revealed the scaffold’s pyrazole core maintains orthogonal orientation relative to the acrylamide, enabling precise cysteine targeting without steric clashes [2] [8]. Activity data highlights the scaffold’s impact:
Table 2: Biochemical and Cellular Activity of Derivative 10h
Target | Biochemical IC50 (nM) | Cell Line | Proliferation IC50 (nM) |
---|---|---|---|
FGFR1 | 46 | NCI-H520 (lung) | 19 |
FGFR2 | 41 | SNU-16 (gastric) | 59 |
FGFR3 | 99 | KATO III (gastric) | 73 |
FGFR2 V564F (mutant) | 62 | N/A | N/A |
Source: Adapted from Deng et al. 2024 [2] [8]
The irreversible binding mode, confirmed through mass spectrometry and crystallography, overcomes acquired resistance driven by gatekeeper mutations—a limitation of reversible FGFR inhibitors like erdafitinib [8]. This exemplifies how the scaffold’s structural plasticity enables tailored covalent inhibitor design against challenging oncology targets.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0